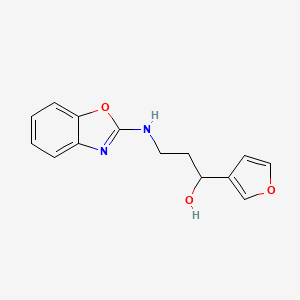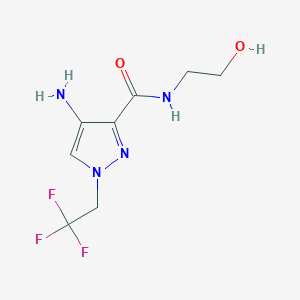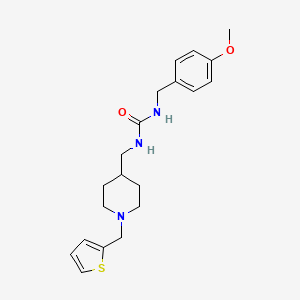
3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is also known as BFA, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol involves the inhibition of ARF function. ARF is a small GTPase that regulates the formation of coat proteins on intracellular membranes. BFA binds to the ARF protein and prevents its activation, leading to the disruption of membrane trafficking and the disassembly of the Golgi complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to cause the redistribution of Golgi enzymes to the endoplasmic reticulum (ER), leading to the inhibition of protein transport from the ER to the Golgi complex. BFA has also been shown to induce the fragmentation of the Golgi complex and the redistribution of Golgi proteins to the ER and the plasma membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol in lab experiments is its ability to disrupt Golgi complex function. This compound can be used to study the role of the Golgi complex in protein processing and sorting. However, one of the main limitations of using BFA is its cytotoxicity. This compound can induce cell death at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol. One of the main areas of research is the development of new compounds that can selectively target ARF function without inducing cytotoxicity. Another area of research is the study of the role of the Golgi complex in disease pathogenesis, and the potential use of BFA in the development of new therapies for diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a unique compound that has gained significant attention in the scientific research community. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are several future directions for the study of BFA, including the development of new compounds and the study of the role of the Golgi complex in disease pathogenesis.
Méthodes De Synthèse
The synthesis of 3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 2-aminobenzoxazole with 3-furylpropanol in the presence of a catalyst. The resulting product is then purified using different techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol has been extensively studied for its potential applications in scientific research. This compound has been used as a tool in cell biology and biochemistry research. It has been shown to inhibit the function of ADP-ribosylation factor (ARF), a protein that plays a crucial role in the regulation of intracellular membrane trafficking. BFA has also been used to study the Golgi complex, a cellular organelle that is involved in the processing and sorting of proteins.
Propriétés
IUPAC Name |
3-(1,3-benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-12(10-6-8-18-9-10)5-7-15-14-16-11-3-1-2-4-13(11)19-14/h1-4,6,8-9,12,17H,5,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSLYQXSAJOVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCCC(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2760644.png)



![2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2760651.png)




![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2760660.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2760662.png)

